CY-09

Beschreibung

Eigenschaften

IUPAC Name |

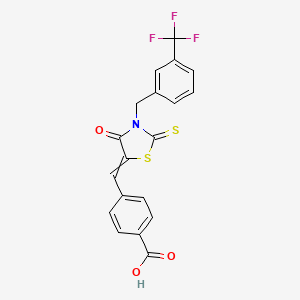

4-[[4-oxo-2-sulfanylidene-3-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-5-ylidene]methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTINRHPPGAPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12F3NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of CY-09: A Technical Guide to its Inhibition of the NLRP3 Inflammasome

For Researchers, Scientists, and Drug Development Professionals

Introduction

CY-09 is a potent and selective small-molecule inhibitor of the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system that, upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), orchestrates an inflammatory response through the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, gout, and neurodegenerative diseases. This compound has demonstrated therapeutic potential in preclinical models of these conditions by directly targeting and inhibiting the NLRP3 inflammasome. This guide provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows.

Mechanism of Action of this compound

This compound exerts its inhibitory effect on the NLRP3 inflammasome through a direct binding interaction. The core mechanism involves the following key steps:

-

Direct Binding to the NLRP3 NACHT Domain: this compound directly binds to the NACHT domain of the NLRP3 protein. Specifically, it targets the ATP-binding motif, also known as the Walker A motif. This interaction is highly selective for NLRP3, with no significant off-target effects on other inflammasomes like AIM2 and NLRC4.

-

Inhibition of NLRP3 ATPase Activity: The binding of this compound to the ATP-binding site of the NACHT domain competitively inhibits the ATPase activity of NLRP3. The hydrolysis of ATP is a critical step for the conformational changes required for NLRP3 activation and oligomerization.

-

Suppression of NLRP3 Oligomerization and Inflammasome Assembly: By inhibiting NLRP3's ATPase activity, this compound prevents the self-oligomerization of NLRP3 monomers. This, in turn, blocks the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and the formation of the characteristic ASC specks, which are essential for the assembly of the functional inflammasome complex.

-

Blockade of Caspase-1 Activation and IL-1β Secretion: The inhibition of inflammasome assembly prevents the proximity-induced auto-activation of pro-caspase-1 into its active form, caspase-1. Consequently, the cleavage of pro-IL-1β into mature, secreted IL-1β is blocked, thereby suppressing the downstream inflammatory cascade.

Quantitative Data

The following tables summarize the key quantitative data related to the activity and properties of this compound.

Table 1: Binding Affinity and In Vitro Inhibitory Activity of this compound

| Parameter | Value | Species | Assay |

| Binding Affinity (Kd) to NLRP3 | 500 nM | Human | Microscale Thermophoresis (MST) |

| IC50 for IL-1β Secretion (Nigericin-induced) | ~5 µM | Mouse (BMDMs) | ELISA |

| IC50 for IL-1β Secretion (MSU-induced) | ~5 µM | Mouse (BMDMs) | ELISA |

| IC50 for IL-1β Secretion (ATP-induced) | ~5 µM | Mouse (BMDMs) | ELISA |

Table 2: Cytochrome P450 Inhibition Profile of this compound

| Enzyme | IC50 (µM) |

| CYP1A2 | 18.9 |

| CYP2C9 | 8.18 |

| CYP2C19 | >50 |

| CYP2D6 | >50 |

| CYP3A4 | 26.0 |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Value | Route of Administration |

| Half-life (t1/2) | 2.4 h | Intravenous & Oral |

| Bioavailability (F%) | 72% | Oral |

| Area Under the Curve (AUC) | 8,232 (h·ng)/ml | Intravenous |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

NLRP3 ATPase Activity Assay

This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of purified NLRP3 protein.

Materials:

-

Purified recombinant human NLRP3 protein

-

This compound

-

ATP

-

ATPase/GTPase activity assay kit (e.g., from Sigma-Aldrich)

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing purified NLRP3 protein in assay buffer.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture and incubate for a specified time (e.g., 30 minutes) at room temperature to allow for binding.

-

Initiate the ATPase reaction by adding a defined concentration of ATP.

-

Incubate the reaction at 37°C for a set period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric detection reagent provided in the assay kit.

-

Read the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Calculate the percentage of ATPase activity inhibition by this compound compared to the vehicle control and determine the IC50 value.

ASC Oligomerization Assay (Western Blotting)

This assay is used to visualize the effect of this compound on the formation of ASC oligomers, a hallmark of inflammasome activation.

Materials:

-

Bone marrow-derived macrophages (BMDMs)

-

LPS (Lipopolysaccharide)

-

Nigericin or other NLRP3 activators

-

This compound

-

Lysis buffer

-

Cross-linking agent (e.g., DSS - disuccinimidyl suberate)

-

SDS-PAGE gels and Western blotting apparatus

-

Anti-ASC antibody

Protocol:

-

Prime BMDMs with LPS (e.g., 1 µg/mL) for 3-4 hours.

-

Pre-treat the primed cells with varying concentrations of this compound or vehicle control for 30-60 minutes.

-

Stimulate the cells with an NLRP3 activator such as nigericin (e.g., 10 µM) for 30-60 minutes.

-

Lyse the cells and separate the pellet (containing ASC oligomers) from the supernatant (containing ASC monomers) by centrifugation.

-

Resuspend the pellet in a buffer containing a cross-linking agent like DSS to stabilize the ASC oligomers.

-

Quench the cross-linking reaction and solubilize the proteins.

-

Separate the protein samples by SDS-PAGE on a low-percentage acrylamide gel to resolve the high molecular weight ASC oligomers.

-

Transfer the proteins to a PVDF membrane and perform Western blotting using an anti-ASC antibody to visualize the monomeric and oligomeric forms of ASC.

Microscale Thermophoresis (MST) for Binding Affinity

MST is employed to quantify the binding affinity (Kd) between this compound and the NLRP3 protein.

Materials:

-

Purified recombinant NLRP3 protein (labeled with a fluorescent dye, e.g., RED-tris-NTA)

-

This compound

-

Assay buffer

-

MST instrument (e.g., Monolith NT.115)

Protocol:

-

Label the purified NLRP3 protein with a fluorescent dye according to the manufacturer's instructions.

-

Prepare a serial dilution of this compound in the assay buffer.

-

Mix a constant concentration of the fluorescently labeled NLRP3 protein with each concentration of this compound.

-

Load the samples into MST capillaries.

-

Measure the thermophoretic movement of the labeled NLRP3 protein in the presence of different concentrations of this compound using the MST instrument.

-

The binding of this compound to NLRP3 will alter the thermophoretic properties of the labeled protein.

-

Analyze the changes in the normalized fluorescence as a function of the this compound concentration to determine the dissociation constant (Kd).

In Vivo Mouse Model of Cryopyrin-Associated Periodic Syndromes (CAPS)

This model is used to evaluate the therapeutic efficacy of this compound in a genetically driven model of NLRP3 hyperactivation.

Animal Model:

-

Nlrp3^(A350V) knock-in mice, which carry a mutation analogous to a human CAPS-causing mutation.

Protocol:

-

Genotype the mice to confirm the presence of the Nlrp3^(A350V) mutation.

-

Monitor the mice for CAPS-like symptoms, such as skin inflammation, growth retardation, and systemic inflammation (e.g., by measuring serum cytokine levels).

-

Administer this compound or vehicle control to the CAPS model mice via a suitable route (e.g., intraperitoneal injection or oral gavage) at a defined dose and frequency.

-

Assess the therapeutic effects of this compound by monitoring for improvements in clinical signs, reduction in serum inflammatory markers (e.g., IL-1β), and increased survival.

In Vivo Mouse Model of Type 2 Diabetes

This model assesses the ability of this compound to ameliorate metabolic dysfunction associated with NLRP3-driven inflammation in type 2 diabetes.

Animal Model:

-

C57BL/6J mice fed a high-fat diet (HFD) to induce obesity, insulin resistance, and hyperglycemia.

Protocol:

-

Feed mice a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce a diabetic phenotype.

-

Treat the diabetic mice with this compound or vehicle control daily.

-

Monitor metabolic parameters throughout the treatment period, including body weight, food intake, fasting blood glucose, and insulin levels.

-

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess improvements in glucose homeostasis and insulin sensitivity.

-

At the end of the study, collect tissues (e.g., liver, adipose tissue) for histological analysis and measurement of inflammatory markers.

Ex Vivo Assay with Human Synovial Fluid Cells from Gout Patients

This assay evaluates the activity of this compound on primary human cells from a relevant disease context.

Materials:

-

Synovial fluid collected from patients with acute gout.

-

This compound

-

Cell culture medium

-

ELISA kit for human IL-1β

Protocol:

-

Isolate synovial fluid mononuclear cells (SFMCs) from the synovial fluid of gout patients using density gradient centrifugation.

-

Culture the SFMCs in appropriate cell culture medium.

-

Treat the cells with various concentrations of this compound or vehicle control for a defined period.

-

As these cells are already in an activated state due to the presence of monosodium urate (MSU) crystals, no further stimulation may be necessary.

-

Collect the cell culture supernatants and measure the concentration of secreted IL-1β using a specific ELISA kit.

-

Assess the dose-dependent inhibitory effect of this compound on IL-1β production by primary human cells.

Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation and Inhibition by this compound

Caption: NLRP3 inflammasome pathway and this compound's inhibitory mechanism.

Experimental Workflow for Assessing this compound Activity

The Core Mechanism of CY-09: A Direct Inhibitor of NLRP3 ATPase Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, implicated in the pathogenesis of a wide array of inflammatory diseases. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and IL-18, through the activation of caspase-1. Given its central role in inflammation, NLRP3 has emerged as a key therapeutic target. CY-09 is a potent, selective, and direct small-molecule inhibitor of the NLRP3 inflammasome. This guide elucidates the core mechanism by which this compound exerts its inhibitory effects, focusing on its direct interaction with the NLRP3 protein and the subsequent inhibition of its ATPase activity.

Mechanism of Action: Direct Inhibition of NLRP3 ATPase Activity

The primary mechanism by which this compound inhibits the NLRP3 inflammasome is through the direct binding to the NACHT domain of the NLRP3 protein. The NACHT domain possesses intrinsic ATPase activity, which is essential for the conformational changes required for NLRP3 oligomerization and subsequent assembly of the inflammasome complex.

This compound specifically targets the ATP-binding motif, also known as the Walker A motif, within the NACHT domain.[1][2] By binding to this site, this compound physically obstructs the binding of ATP, thereby directly inhibiting the ATPase activity of NLRP3.[3] This inhibition prevents the necessary conformational changes in the NLRP3 protein, which in turn blocks its self-oligomerization and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[2][4] Consequently, the entire inflammasome assembly is suppressed, leading to a downstream reduction in caspase-1 activation and the subsequent maturation and secretion of IL-1β.[2][4]

The inhibitory action of this compound is highly specific to the NLRP3 inflammasome, with no significant effects on other inflammasomes like NLRC4 and AIM2, or on the upstream NF-κB priming signal.[5]

Signaling Pathway of NLRP3 Activation and this compound Inhibition

The canonical activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression. The second step is triggered by a variety of stimuli, including ATP, nigericin, and crystalline substances, which lead to NLRP3 activation, oligomerization, and inflammasome assembly. This compound acts on this second step.

References

- 1. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 2. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 3. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of ASC Oligomerization by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to CY-09: A Direct Inhibitor of NLRP3 Inflammasome Assembly

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the small molecule CY-09, focusing on its mechanism of action in suppressing the assembly of the NLRP3 inflammasome. It includes a summary of key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to the NLRP3 Inflammasome and this compound

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1] It is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[2] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, which in turn recruits pro-caspase-1, leading to its activation.[3] Activated caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms and can induce a form of inflammatory cell death known as pyroptosis.[1] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory disorders, including cryopyrin-associated periodic syndromes (CAPS), type 2 diabetes, gout, and neuroinflammatory diseases.[3][4][5]

Given its central role in inflammation, NLRP3 has emerged as a key therapeutic target. This compound is a potent, selective, and direct small-molecule inhibitor of the NLRP3 inflammasome.[3][6] This guide details the molecular mechanism by which this compound suppresses NLRP3 inflammasome assembly and presents the key data and methodologies used to characterize its activity.

Mechanism of Action: Direct Inhibition of NLRP3 ATPase Activity

The activation of the NLRP3 inflammasome is a two-step process: priming and activation. The priming step, typically initiated by signals like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β expression. The activation step, triggered by a second signal (e.g., ATP, nigericin, monosodium urate crystals), induces the assembly of the inflammasome complex.[7]

This compound specifically targets the activation step.[6][8] Its mechanism involves:

-

Direct Binding: this compound directly binds to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[1][3]

-

Inhibition of ATPase Activity: The NACHT domain possesses essential ATPase activity required for the conformational changes that lead to NLRP3 oligomerization.[1][6] By binding to the ATP-binding site, this compound inhibits this ATPase activity.[3][6]

-

Suppression of Assembly: The inhibition of ATPase activity prevents NLRP3 from oligomerizing and subsequently blocks the recruitment of the adaptor protein ASC.[6] This halts the entire inflammasome assembly process upstream of caspase-1 activation.[3][6]

Crucially, this compound does not affect the priming step of inflammasome activation, nor does it inhibit other inflammasomes like AIM2 or NLRC4, highlighting its specificity.[3][6]

Caption: NLRP3 pathway showing this compound's direct inhibition of ATPase activity.

Data Presentation: Quantitative Analysis of this compound

The efficacy, selectivity, and pharmacokinetic profile of this compound have been characterized through various studies. The key quantitative data are summarized below.

Table 1: In Vitro Potency and Binding Affinity

| Parameter | Value | Cell Type / System | Notes |

| Binding Affinity (Kd) | 500 nM | Purified NLRP3 Protein | Direct binding affinity to the target protein. |

| IC50 (NLRP3) | ~6 µM | Mouse BMDMs | Concentration for 50% inhibition of NLRP3 activation.[9] |

| Effective Dose | 1 - 10 µM | LPS-primed BMDMs | Dose-dependent inhibition of IL-1β secretion and caspase-1 activation.[6][8] |

Table 2: Selectivity Profile (Cytochrome P450 Inhibition)

| Enzyme | IC50 (µM) | Potential for Drug-Drug Interaction |

| CYP1A2 | 18.9 | Low to Moderate |

| CYP2C9 | 8.18 | Moderate |

| CYP2C19 | >50 | Low |

| CYP2D6 | >50 | Low |

| CYP3A4 | 26.0 | Low |

| Data from Selleck Chemicals demonstrates a low risk of drug-drug interactions for most major CYP enzymes.[10] |

Table 3: Pharmacokinetic Properties in Mice

| Parameter | Value | Administration Route |

| Half-life (t½) | 2.4 hours | Single i.v. or oral dose |

| Bioavailability | 72% | Oral |

| Area Under Curve (AUC) | 8,232 (h·ng)/ml | Single i.v. or oral dose |

| Pharmacokinetic studies in C57BL/6J mice show favorable properties for in vivo applications.[10] |

Experimental Protocols: Assessing this compound Activity

Characterizing the inhibitory effect of this compound on the NLRP3 inflammasome involves a series of in vitro and in vivo assays.

In Vitro Analysis of NLRP3 Inhibition in Macrophages

This protocol describes a standard workflow to measure the effect of this compound on NLRP3 activation in bone marrow-derived macrophages (BMDMs).[10][11][12]

Caption: Workflow for evaluating this compound's efficacy in vitro.

Detailed Methodology:

-

Cell Culture and Priming:

-

Inhibitor Treatment:

-

Pre-incubate the primed cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) or a vehicle control (DMSO) for 30 minutes.[10]

-

-

Inflammasome Activation:

-

Measurement of Inflammasome Activation:

-

Cytokine Release (ELISA): Collect the cell culture supernatant. Quantify the concentration of mature IL-1β and IL-18 using commercially available ELISA kits. A reduction in these cytokines indicates inflammasome inhibition.[7]

-

Caspase-1 Cleavage (Western Blot): Collect both the supernatant and cell lysates. Perform Western blot analysis to detect the cleaved (active) p20 subunit of Caspase-1. The pro-form (p45) will be present in the lysate, while the active form is found in both lysate and supernatant. This compound treatment should reduce the amount of cleaved Caspase-1.[12]

-

ASC Oligomerization: Lyse cells in a buffer containing a cross-linker. Run the cross-linked lysates on an SDS-PAGE gel and immunoblot for ASC. A reduction in ASC dimers, trimers, and oligomers indicates that inflammasome assembly has been blocked.[6]

-

Pyroptosis (LDH Assay): Measure the release of lactate dehydrogenase (LDH) in the supernatant as an indicator of cell lysis and pyroptosis. A decrease in LDH release suggests inhibition of this cell death pathway.[12]

-

In Vivo and Ex Vivo Analysis

This compound has demonstrated therapeutic efficacy in animal models of NLRP3-driven diseases.

-

MSU-Induced Peritonitis Model:

-

Protocol: Mice are treated with this compound (or vehicle) via intraperitoneal (i.p.) or oral administration. Subsequently, MSU crystals are injected into the peritoneal cavity to induce an acute inflammatory response.[3]

-

Analysis: After several hours, peritoneal lavage fluid is collected to measure IL-1β levels (by ELISA) and quantify neutrophil influx (by flow cytometry or cell counting).[3]

-

Expected Outcome: this compound treatment significantly reduces MSU-induced IL-1β production and neutrophil recruitment in the peritoneum.[3]

-

-

Ex Vivo Analysis of Human Cells:

-

Protocol: Synovial fluid cells from gout patients or PBMCs from healthy donors are isolated.[3]

-

Analysis: The cells are treated with this compound and then stimulated to activate the NLRP3 inflammasome. IL-1β secretion and caspase-1 activation are measured.

-

Expected Outcome: this compound effectively suppresses NLRP3 inflammasome activation in these primary human cells, demonstrating its potential clinical relevance.[3]

-

Caption: The logical cascade of this compound's inhibitory mechanism.

Conclusion

This compound is a well-characterized, selective, and direct inhibitor of the NLRP3 inflammasome. It acts by binding to the ATP-binding site of the NLRP3 NACHT domain, thereby inhibiting the ATPase activity crucial for inflammasome assembly. This mechanism has been validated through extensive in vitro, ex vivo, and in vivo studies, which demonstrate its ability to suppress the production of key inflammatory cytokines. With favorable pharmacokinetic properties and proven efficacy in preclinical models of inflammatory diseases, this compound represents a valuable research tool and a promising therapeutic candidate for targeting NLRP3-driven pathologies. This guide provides the foundational knowledge and experimental framework for researchers and drug developers working in the field of innate immunity and inflammation.

References

- 1. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors [frontiersin.org]

- 3. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Alleviates the Depression-like Behaviors via Inhibiting NLRP3 Inflammasome-Mediated Neuroinflammation in Lipopolysaccharide-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rupress.org [rupress.org]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibiting the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]

- 12. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Interaction: A Technical Guide to the CY-09 Binding Site on the NLRP3 NACHT Domain

For Immediate Release

This technical guide provides an in-depth analysis of the binding interaction between the selective NLRP3 inhibitor, CY-09, and the NACHT domain of the NLRP3 protein. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, summarizes key quantitative data, presents detailed experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Executive Summary

The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in a wide range of inflammatory diseases. This compound has emerged as a potent and selective small molecule inhibitor of the NLRP3 inflammasome. This guide elucidates the molecular basis of its inhibitory activity, focusing on its direct interaction with the NACHT domain of NLRP3. This compound binds to the ATP-binding motif, specifically the Walker A motif, within the NACHT domain, thereby inhibiting the ATPase activity essential for NLRP3 oligomerization and subsequent inflammasome assembly and activation.[1][2][3][4][5] This direct targeting of NLRP3 ATPase activity presents a promising therapeutic strategy for a multitude of NLRP3-driven diseases.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the interaction of this compound with NLRP3 and its pharmacological properties.

Table 1: Binding Affinity and Inhibitory Potency of this compound

| Parameter | Value | Method | Source |

| Dissociation Constant (Kd) | 500 nM | Microscale Thermophoresis (MST) | |

| IC50 (NLRP3 Inhibition) | ~6 µM | IL-1β and Caspase-1 Activity Assay | [6] |

Table 2: Pharmacokinetic and Metabolic Properties of this compound

| Parameter | Value | Species | Source |

| Half-life (t1/2) | 2.4 h | Mouse | [7] |

| Bioavailability | 72% | Mouse | [7] |

| Microsomal Stability (t1/2) | >145 min | Human, Mouse | [7] |

Table 3: Cytochrome P450 Inhibition Profile of this compound

| Enzyme | IC50 (µM) | Source |

| CYP1A2 | 18.9 | [7] |

| CYP2C9 | 8.18 | [7] |

| CYP2C19 | >50 | [7] |

| CYP2D6 | >50 | [7] |

| CYP3A4 | 26.0 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and inhibitory activity of this compound on the NLRP3 NACHT domain.

NLRP3 ATPase Activity Assay

This assay measures the ability of this compound to inhibit the ATP hydrolysis activity of purified NLRP3 protein.[1][3]

Materials:

-

Purified human NLRP3 protein

-

This compound

-

ATP

-

ATPase assay buffer (specific composition to be optimized, typically containing MgCl2 and a buffering agent like Tris-HCl)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing purified human NLRP3 protein in ATPase assay buffer.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture and incubate for a pre-determined time at 37°C to allow for binding.

-

Initiate the ATPase reaction by adding a defined concentration of ATP.

-

Incubate the reaction at 37°C for a specific time period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a phosphate detection reagent.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of ATPase activity inhibition by this compound compared to the vehicle control.

Surface Plasmon Resonance (SPR) for Binding Analysis

SPR is a label-free technique used to measure the binding kinetics and affinity between this compound and the NLRP3 protein.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified NLRP3 protein (or NACHT domain)

-

This compound

-

Immobilization buffer (e.g., acetate buffer, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Protocol:

-

Immobilize the purified NLRP3 protein (ligand) onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of this compound (analyte) in running buffer.

-

Inject the different concentrations of this compound over the immobilized NLRP3 surface and a reference flow cell (without protein) at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) in real-time to observe the association and dissociation phases of the interaction.

-

After each injection, regenerate the sensor surface using the regeneration solution to remove the bound analyte.

-

Analyze the resulting sensorgrams using appropriate fitting models (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to NLRP3 in a cellular context by measuring the change in the thermal stability of the target protein upon ligand binding.

Materials:

-

LPS-primed bone marrow-derived macrophages (BMDMs) or other suitable cells expressing NLRP3

-

This compound

-

Lysis buffer

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-NLRP3 antibody

Protocol:

-

Treat intact cells (e.g., LPS-primed BMDMs) with either this compound or a vehicle control.

-

Heat the cell suspensions at a range of different temperatures for a short period (e.g., 3 minutes).

-

Lyse the cells to release the proteins.

-

Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Analyze the amount of soluble NLRP3 remaining in the supernatant at each temperature by SDS-PAGE and Western blotting using an anti-NLRP3 antibody.

-

The binding of this compound to NLRP3 is expected to increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.

Visualizations

The following diagrams illustrate the NLRP3 inflammasome signaling pathway, the mechanism of this compound inhibition, and a typical experimental workflow.

Caption: NLRP3 Inflammasome Activation Pathway.

Caption: Mechanism of this compound Inhibition.

Caption: Experimental Workflow for this compound Characterization.

References

- 1. rupress.org [rupress.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NLRP3 Negative Regulation Mechanisms in the Resting State and Its Implications for Therapeutic Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

CY-09: A Highly Specific Inhibitor of the NLRP3 Inflammasome

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule inhibitor CY-09, with a focus on its remarkable specificity for the NLRP3 inflammasome over other inflammasome complexes. This compound has emerged as a critical tool for studying NLRP3-driven inflammation and holds therapeutic potential for a range of associated diseases.

Executive Summary

This compound is a potent and selective inhibitor of the NLRP3 inflammasome. It exerts its inhibitory effect through direct binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein. This interaction blocks the intrinsic ATPase activity of NLRP3, a critical step for its oligomerization and the subsequent assembly of the functional inflammasome complex. Extensive studies have demonstrated that this compound effectively suppresses NLRP3-mediated caspase-1 activation and interleukin-1β (IL-1β) secretion, without impacting the activation of other key inflammasomes such as NLRC4, AIM2, or NLRP1. This high degree of specificity makes this compound an invaluable molecular probe for dissecting NLRP3 signaling and a promising candidate for targeted anti-inflammatory therapies.

Data Presentation: Specificity of this compound

The inhibitory activity of this compound has been rigorously tested against various inflammasome pathways. The following table summarizes the quantitative data on its specificity.

| Inflammasome | Target Protein | This compound Inhibitory Concentration | Specificity Notes |

| NLRP3 | NLRP3 ATPase Activity | 0.1–1 µM[1] | Directly binds to the ATP-binding motif of the NACHT domain, inhibiting ATPase activity and subsequent inflammasome assembly.[1][2][3][4] |

| Caspase-1 Activation / IL-1β Secretion (in BMDMs) | 1–10 µM[4] | Dose-dependently inhibits activation induced by various NLRP3 stimuli like MSU, nigericin, and ATP.[4] | |

| NLRC4 | NLRC4 ATPase Activity | No significant inhibition[1] | This compound does not affect the ATPase activity of purified NLRC4.[1] |

| Salmonella-induced Activation | No significant inhibition[1] | Does not inhibit NLRC4 inflammasome activation in response to Salmonella infection.[1] | |

| AIM2 | dsDNA-induced Activation | No significant inhibition[1] | Has no effect on AIM2 inflammasome activation induced by cytosolic double-stranded DNA.[1] |

| NLRP1 | NLRP1 ATPase Activity | No significant inhibition[1] | Does not inhibit the ATPase activity of purified NLRP1.[1] |

Signaling Pathways

To understand the specific action of this compound, it is essential to visualize the signaling cascades of the targeted and non-targeted inflammasomes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the specificity and mechanism of action of this compound.

In Vitro NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the standard two-signal method for activating the NLRP3 inflammasome in primary mouse macrophages.

Materials:

-

Bone marrow cells from C57BL/6 mice

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF

-

LPS (Lipopolysaccharide) from E. coli O111:B4

-

NLRP3 activators: ATP (5 mM), Nigericin (10 µM), or MSU crystals (250 µg/mL)

-

This compound (dissolved in DMSO)

-

Opti-MEM

-

Phosphate-buffered saline (PBS)

-

ELISA kit for mouse IL-1β

-

Reagents for Western blotting

Procedure:

-

BMDM Differentiation: Culture bone marrow cells in DMEM with M-CSF for 6-7 days to differentiate them into macrophages.

-

Cell Seeding: Seed BMDMs in 12-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Priming (Signal 1): Replace the medium with fresh DMEM and prime the cells with LPS (1 µg/mL) for 4 hours.

-

Inhibitor Treatment: Pre-incubate the primed cells with varying concentrations of this compound or vehicle (DMSO) for 30-60 minutes.

-

Activation (Signal 2): Replace the medium with Opti-MEM containing the respective NLRP3 activator (ATP, Nigericin, or MSU) and incubate for the specified time (e.g., 30 minutes for ATP/Nigericin, 6 hours for MSU).

-

Sample Collection:

-

Collect the cell culture supernatants for IL-1β measurement by ELISA.

-

Lyse the cells with appropriate lysis buffer for Western blot analysis of caspase-1 cleavage.

-

-

Analysis:

-

Quantify IL-1β concentration in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Perform Western blotting on cell lysates to detect the cleaved p20 subunit of caspase-1.

-

ASC Oligomerization Assay

This assay directly visualizes the formation of the ASC speck, a hallmark of inflammasome activation.

Materials:

-

Primed and activated BMDMs (from the protocol above)

-

Ice-cold PBS

-

Lysis buffer (e.g., Triton X-100 based)

-

Cross-linker: Disuccinimidyl suberate (DSS)

-

Laemmli sample buffer

-

Reagents for SDS-PAGE and Western blotting

-

Anti-ASC antibody

Procedure:

-

Cell Lysis: After inflammasome activation, wash the cells with ice-cold PBS and lyse them on ice.

-

Pelleting the Insoluble Fraction: Centrifuge the lysates at a low speed (e.g., 6000 x g) to pellet the insoluble fraction containing the large ASC specks.

-

Washing: Wash the pellet with PBS to remove soluble proteins.

-

Cross-linking: Resuspend the pellet in PBS and add DSS to a final concentration of 2 mM. Incubate at room temperature for 30 minutes to cross-link the ASC monomers within the oligomer.

-

Sample Preparation: Stop the cross-linking reaction and centrifuge to pellet the cross-linked specks. Resuspend the pellet in Laemmli sample buffer.

-

Western Blotting:

-

Run the samples on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-ASC antibody.

-

ASC monomers will appear at ~22 kDa, while oligomers will be visible as a high-molecular-weight smear or distinct bands corresponding to dimers, trimers, and larger complexes. A reduction in the high-molecular-weight species in this compound treated samples indicates inhibition of ASC oligomerization.

-

Co-Immunoprecipitation of NLRP3 and ASC

This technique is used to assess the interaction between NLRP3 and its downstream adaptor protein ASC.

Materials:

-

Primed and activated BMDMs

-

Immunoprecipitation (IP) lysis buffer

-

Anti-NLRP3 antibody or Anti-ASC antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Reagents for Western blotting

Procedure:

-

Cell Lysis: Lyse the cells with IP lysis buffer containing protease inhibitors.

-

Pre-clearing: Incubate the cell lysates with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an anti-NLRP3 antibody (or anti-ASC) overnight at 4°C with gentle rotation.

-

Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads using an elution buffer or by boiling in Laemmli sample buffer.

-

Western Blotting: Analyze the eluted samples by Western blotting using antibodies against both NLRP3 and ASC. The presence of ASC in the NLRP3 immunoprecipitate (and vice-versa) confirms their interaction. A decrease in the co-precipitated protein in this compound-treated samples demonstrates the inhibitory effect of the compound on the NLRP3-ASC interaction.

Experimental Workflow Visualization

Conclusion

This compound stands out as a highly specific inhibitor of the NLRP3 inflammasome. Its direct interaction with the NLRP3 protein and lack of off-target effects on other inflammasome pathways make it an indispensable tool for inflammatory research. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and to facilitate the development of novel therapeutics for NLRP3-associated inflammatory disorders.

References

A Technical Guide to CY-09: A Direct NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome. The information is intended for researchers, scientists, and professionals involved in drug development and the study of inflammatory diseases.

Introduction to this compound and the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its aberrant activation is implicated in a wide range of inflammatory disorders, including cryopyrin-associated autoinflammatory syndromes (CAPS), type 2 diabetes, gout, and neurodegenerative diseases.[1][2][3][4] The activation of the NLRP3 inflammasome is a two-step process: a priming signal (Signal 1) and an activation signal (Signal 2).[1][5] This process leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms, and can also induce a form of programmed cell death called pyroptosis.[1][6]

This compound has been identified as a small-molecule inhibitor that directly targets the NLRP3 protein, offering a promising therapeutic strategy for NLRP3-driven diseases.[2][7]

Mechanism of Action

This compound exerts its inhibitory effect by directly binding to the NLRP3 protein. Specifically, it targets the Walker A motif, which is the ATP-binding site within the NACHT domain of NLRP3.[2][8] This binding event has a dissociation constant (Kd) of 500 nM. By occupying the ATP-binding site, this compound inhibits the intrinsic ATPase activity of NLRP3.[2][8] The ATPase activity of NLRP3 is essential for its oligomerization and the subsequent assembly of the inflammasome complex.[2] Consequently, by inhibiting NLRP3's ATPase activity, this compound effectively blocks NLRP3 oligomerization, the recruitment of the adaptor protein ASC, and the activation of caspase-1.[2] This mechanism has been shown to be specific to the NLRP3 inflammasome, with no inhibitory activity observed against other inflammasomes such as AIM2 and NLRC4.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Activity and Selectivity

| Parameter | Species | Value | Notes |

|---|---|---|---|

| Binding Affinity (Kd) | Human | 500 nM | Direct binding to recombinant NLRP3 pyrin domain. |

| NLRP3 ATPase Inhibition | N/A | 0.1 - 1 µM | Inhibition of purified NLRP3 ATPase activity.[2] |

| IL-1β Secretion Inhibition | Mouse | 1 - 10 µM | Dose-dependent inhibition in LPS-primed bone marrow-derived macrophages (BMDMs) stimulated with MSU, nigericin, or ATP.[2][7] |

| Selectivity | Mouse | No effect | Did not inhibit AIM2 or NLRC4 inflammasome activation in BMDMs.[2] |

Table 2: Pharmacokinetics

| Parameter | Species | Administration | Value |

|---|---|---|---|

| Half-life (t½) | Mouse | i.v. or oral | 2.4 h[9] |

| Bioavailability | Mouse | oral | 72%[9] |

| Area Under the Curve (AUC) | Mouse | i.v. or oral | 8,232 (h·ng)/ml[9] |

| Microsomal Stability (t½) | Human | N/A | >145 min[2][9] |

| Microsomal Stability (t½) | Mouse | N/A | >145 min[2][9] |

Table 3: Cytochrome P450 Inhibition

| Enzyme | IC50 (µM) |

|---|---|

| CYP1A2 | 18.9[9] |

| CYP2C9 | 8.18[9] |

| CYP2C19 | >50[9] |

| CYP2D6 | >50[9] |

| CYP3A4 | 26.0[9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of findings.

This protocol describes the assessment of this compound's ability to inhibit NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

-

Cell Culture:

-

Harvest bone marrow cells from mice and differentiate into macrophages (BMDMs) using M-CSF.

-

Plate 5 x 10^5 BMDMs per well in 12-well plates.[9]

-

-

Priming:

-

Stimulate the BMDMs with 50 ng/ml lipopolysaccharide (LPS) for 3 hours to upregulate the expression of NLRP3 and pro-IL-1β.[9]

-

-

Inhibitor Treatment:

-

Add this compound at various concentrations (e.g., 1, 5, and 10 µM) to the cell culture and incubate for 30 minutes.[9]

-

-

NLRP3 Activation:

-

Analysis:

-

Collect the cell culture supernatants and cell lysates.

-

Analyze the supernatants for cleaved caspase-1 (p20) and mature IL-1β by immunoblotting and ELISA.[10]

-

Analyze the cell lysates for pro-caspase-1 and pro-IL-1β by immunoblotting to ensure that the inhibitor does not affect the priming step.[10]

-

This assay directly measures the effect of this compound on the enzymatic activity of NLRP3.

-

Protein Purification:

-

Express and purify recombinant NLRP3 protein.

-

-

Assay Reaction:

-

In a reaction buffer, incubate the purified NLRP3 protein with ATP.

-

Add this compound at various concentrations (e.g., 0.1 - 1 µM) to the reaction mixture.[2]

-

-

Phosphate Detection:

-

Measure the release of free phosphate from ATP hydrolysis using a colorimetric assay, such as a malachite green-based phosphate assay.

-

-

Data Analysis:

-

Calculate the rate of ATP hydrolysis at each concentration of this compound to determine the inhibitory effect.

-

This assay visualizes the effect of this compound on the formation of ASC specks, a hallmark of inflammasome assembly.

-

Cell Treatment:

-

Prime and treat BMDMs with this compound as described in section 4.1.

-

Stimulate with an NLRP3 activator like nigericin.

-

-

Cell Lysis and Cross-linking:

-

Lyse the cells in a buffer containing a cross-linking agent to stabilize the ASC oligomers.

-

-

Immunoblotting:

-

Separate the cross-linked lysates by SDS-PAGE and perform an immunoblot for ASC.

-

ASC oligomers will appear as higher molecular weight bands.

-

In Vivo Efficacy

This compound has demonstrated therapeutic efficacy in several mouse models of NLRP3-driven diseases.

-

Cryopyrin-Associated Autoinflammatory Syndrome (CAPS): Treatment with this compound showed remarkable therapeutic effects and prevented neonatal lethality in a mouse model of CAPS.[2]

-

Type 2 Diabetes: In a diet-induced mouse model of type 2 diabetes, this compound administration reversed metabolic disorders by inhibiting NLRP3-dependent inflammation.[2][11]

-

Gout: In a model of MSU-induced peritonitis, this compound treatment efficiently suppressed IL-1β production and neutrophil influx.[2][12]

Conclusion

This compound is a potent, selective, and direct inhibitor of the NLRP3 inflammasome with a well-defined mechanism of action. Its favorable pharmacokinetic profile and demonstrated efficacy in various preclinical models of inflammatory diseases highlight its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the key data and methodologies associated with the discovery and development of this compound, serving as a valuable resource for the scientific and drug development communities. Further investigation into its clinical potential is warranted.

References

- 1. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 2. rupress.org [rupress.org]

- 3. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NLRP3 Inflammasome Inhibitors for Antiepileptogenic Drug Discovery and Development | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inflammasomes: A preclinical assessment of targeting in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

CY-09's chemical structure and properties

An In-depth Technical Guide to CY-09: A Direct NLRP3 Inflammasome Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, a selective and direct inhibitor of the NLRP3 inflammasome. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.

Chemical Structure and Properties

This compound is a small molecule inhibitor with the following chemical characteristics:

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-[[4-Oxo-2-thioxo-3-[[3-(trifluoromethyl)phenyl]methyl]-5-thiazolidinylidene]methyl]benzoic acid | [1][2] |

| Molecular Formula | C₁₉H₁₂F₃NO₃S₂ | [1][3][4] |

| Molecular Weight | 423.43 g/mol | [1][3][4] |

| CAS Number | 1073612-91-5 | [1][3][4] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in DMSO and DMF | [3] |

| SMILES | O=C(O)c1ccc(/C=C/2\SC(=S)N(Cc3cccc(c3)C(F)(F)F)C2=O)cc1 | [4] |

| InChI | InChI=1S/C19H12F3NO3S2/c20-19(21,22)14-3-1-2-12(8-14)10-23-16(24)15(28-18(23)27)9-11-4-6-13(7-5-11)17(25)26/h1-9H,10H2,(H,25,26) |

Mechanism of Action: Targeting the NLRP3 Inflammasome

This compound is a potent and selective inhibitor of the NLRP3 inflammasome. Its mechanism of action involves the direct binding to the ATP-binding motif within the NACHT domain of the NLRP3 protein.[5][6] This interaction inhibits the ATPase activity of NLRP3, a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[5][6] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[5][6]

NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a key component of the innate immune system, activated by a two-step process: priming (Signal 1) and activation (Signal 2).

Quantitative Data

Table 2: In Vitro and In Vivo Efficacy of this compound

| Parameter | Value | Model System | Reference |

| Binding Affinity (Kd) | 500 nM | Purified NLRP3 protein | [3][4] |

| IC₅₀ (CYP1A2) | 18.9 µM | Human liver microsomes | [7] |

| IC₅₀ (CYP2C9) | 8.18 µM | Human liver microsomes | [7] |

| IC₅₀ (CYP2C19) | >50 µM | Human liver microsomes | [7] |

| IC₅₀ (CYP2D6) | >50 µM | Human liver microsomes | [7] |

| IC₅₀ (CYP3A4) | 26.0 µM | Human liver microsomes | [7] |

| Inhibition of IL-1β Secretion | Dose-dependent (1-10 µM) | LPS-primed BMDMs (activated with MSU, nigericin, ATP) | [5][6] |

| Inhibition of Neutrophil Influx | Significant reduction at 40 mg/kg (i.p.) | Mouse model of MSU-induced peritonitis | [5][8] |

| Reduction of Serum IL-1β | Significant reduction at 40 mg/kg (i.p.) | Mouse model of MSU-induced peritonitis | [5][8] |

| Oral Bioavailability | 72% | C57BL/6J mice | [7] |

| Half-life (in vivo) | 2.4 hours | C57BL/6J mice | [7] |

Experimental Protocols

In Vitro NLRP3 Inflammasome Activation Assay

This protocol describes the induction of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs) and its inhibition by this compound.

Methodology:

-

Cell Culture: Bone marrow cells are harvested from the femurs and tibias of C57BL/6 mice and differentiated into bone marrow-derived macrophages (BMDMs) by culturing for 7 days in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF.

-

Priming: BMDMs are seeded in 24-well plates at a density of 5 x 10⁵ cells per well and primed with 500 ng/mL of lipopolysaccharide (LPS) for 4 hours.

-

Inhibition: After priming, cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for 30 minutes.

-

Activation: NLRP3 inflammasome is activated by adding 5 mM ATP for 1 hour or 150 µg/mL monosodium urate (MSU) crystals for 6 hours.

-

Sample Collection: Supernatants are collected for cytokine analysis, and cell lysates are prepared for Western blot analysis.

-

Analysis:

-

ELISA: IL-1β levels in the supernatants are quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

Western Blot: Proteins from cell lysates and supernatants are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against caspase-1 (to detect the cleaved p20 subunit) and a loading control (e.g., β-actin).

-

In Vivo Mouse Model of Gouty Arthritis

This protocol describes the induction of acute gouty inflammation in mice using MSU crystals and the evaluation of this compound's therapeutic efficacy.

Methodology:

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used.

-

Treatment: Mice are intraperitoneally (i.p.) injected with this compound (e.g., 40 mg/kg) or vehicle.

-

Induction of Peritonitis: 30 minutes after treatment, mice are i.p. injected with 1 mg of MSU crystals suspended in 200 µL of sterile PBS.

-

Sample Collection: 6 hours after MSU injection, mice are euthanized. Peritoneal lavage is performed by injecting 5 mL of cold PBS into the peritoneal cavity and collecting the fluid. Blood is collected via cardiac puncture.

-

Analysis:

-

Neutrophil Influx: The number of neutrophils (Ly6G⁺CD11b⁺ cells) in the peritoneal lavage fluid is determined by flow cytometry.

-

Cytokine Measurement: IL-1β levels in the peritoneal lavage fluid and serum are quantified by ELISA.

-

Conclusion

This compound is a well-characterized, selective, and direct inhibitor of the NLRP3 inflammasome with demonstrated efficacy in both in vitro and in vivo models of inflammation. Its favorable pharmacokinetic profile and potent inhibitory activity make it a valuable tool for research into NLRP3-driven diseases and a promising candidate for further therapeutic development. The detailed protocols provided in this guide are intended to facilitate the investigation of this compound and other NLRP3 inhibitors in various experimental settings.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. rndsystems.com [rndsystems.com]

- 4. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]

- 5. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

CY-09 in Inflammatory Disease Models: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the preclinical data for CY-09, a selective and direct inhibitor of the NLRP3 inflammasome, in various inflammatory disease models. This compound targets the ATP-binding motif of the NLRP3 NACHT domain, inhibiting its ATPase activity and subsequent inflammasome assembly and activation.[1][2][3][4] This specific mechanism of action makes this compound a promising therapeutic candidate for a range of NLRP3-driven diseases.[1][3]

Mechanism of Action of this compound

This compound directly binds to the Walker A motif within the NACHT domain of NLRP3, which is essential for ATP hydrolysis.[3] By inhibiting the ATPase activity of NLRP3, this compound prevents the conformational changes required for its oligomerization and the subsequent recruitment of the adaptor protein ASC and pro-caspase-1.[1][2] This ultimately blocks the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18.[5] Studies have shown that this compound is highly selective for NLRP3 and does not inhibit other inflammasomes such as AIM2 and NLRC4.[1]

In Vitro Efficacy of this compound

This compound has demonstrated potent and dose-dependent inhibition of NLRP3 inflammasome activation in various in vitro models.

| Cell Type | Activator(s) | This compound Concentration(s) | Readout(s) | Key Findings |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS + ATP, MSU, Nigericin | 1-10 µM | Caspase-1 activation, IL-1β secretion | Dose-dependent inhibition of NLRP3 activation.[2] |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | LPS + Nigericin | Dose-dependent | Caspase-1 activation, IL-1β production | Effective suppression of NLRP3 inflammasome in human cells.[1] |

| THP-1 cells (human monocytic cell line) | LPS + Nigericin | Not specified | NLRP3 inflammasome activation | Efficient inhibition of NLRP3 activation.[1] |

Experimental Protocol: In Vitro Inhibition of NLRP3 Inflammasome Activation in BMDMs

-

Cell Culture: Bone marrow cells are harvested from C57BL/6J mice and differentiated into macrophages (BMDMs) over 7 days in DMEM supplemented with 10% FBS and 20% L929 cell-conditioned medium.

-

Priming: BMDMs are plated in 12-well plates and primed with 50 ng/mL lipopolysaccharide (LPS) for 3 hours to upregulate NLRP3 and pro-IL-1β expression.[6]

-

Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control for 30 minutes.[6]

-

NLRP3 Activation: The NLRP3 inflammasome is activated by adding one of the following stimuli:

-

Analysis:

-

Supernatants are collected to measure IL-1β and IL-18 levels by ELISA.

-

Cell lysates are prepared to analyze caspase-1 activation (cleavage) by Western blot.

-

In Vivo Efficacy of this compound in Inflammatory Disease Models

This compound has demonstrated significant therapeutic effects in several preclinical models of inflammatory diseases.

Cryopyrin-Associated Autoinflammatory Syndrome (CAPS)

| Animal Model | This compound Dosage & Administration | Key Findings |

| NLRP3 R258W mutant mice | 40 mg/kg, i.p. | Increased survival of neonatal mice.[2] |

Type 2 Diabetes (T2D)

| Animal Model | This compound Dosage & Administration | Key Findings |

| High-fat diet (HFD)-induced diabetic C57BL/6J mice | 5 and 10 mg/kg, i.v. or oral | Improved glucose tolerance and insulin sensitivity; reduced hepatic steatosis.[6][7] |

| 3xTg-AD mice (model for Alzheimer's with metabolic dysfunction) | Not specified | Restored cerebral glucose metabolism and improved cognitive function.[8][9] |

Gout

| Animal Model | This compound Dosage & Administration | Key Findings |

| MSU-induced peritonitis in C57BL/6J mice | 40 mg/kg, i.p. | Suppressed IL-1β production and neutrophil influx in the peritoneal cavity.[1][5] |

Inflammatory Pain

| Animal Model | This compound Dosage & Administration | Key Findings |

| LPS or formalin-induced inflammatory pain in mice | i.p. injection (dosage not specified in abstract) | Reduced thermal hyperalgesia and licking time; decreased production of inflammatory cytokines (IL-6, TNF-α, IL-1β).[7][10] |

Osteoarthritis (OA)

| Animal Model | This compound Dosage & Administration | Key Findings |

| Destabilization of the medial meniscus (DMM)-induced OA in mice | Not specified | Protected chondrocytes from inflammation and attenuated OA development.[11] |

Experimental Protocol: Monosodium Urate (MSU)-Induced Gout Model

-

Animals: C57BL/6J mice are used for this model.

-

This compound Administration: Mice are intraperitoneally (i.p.) injected with this compound (40 mg/kg) or a vehicle control 30 minutes prior to the MSU challenge.[12]

-

Induction of Gouty Arthritis: Mice are injected with 0.5 mg of MSU crystals in 20 µL of PBS into the footpad or knee joint.

-

Assessment of Inflammation:

-

At 6 hours post-MSU injection, peritoneal lavage is performed to collect peritoneal cells.[12]

-

Neutrophil influx is quantified by flow cytometry or by counting cells in the lavage fluid.

-

IL-1β levels in the lavage fluid are measured by ELISA.

-

Joint swelling is measured using a caliper at various time points.

-

Pharmacokinetics

Pharmacokinetic studies in C57BL/6J mice have shown that this compound has favorable properties for in vivo applications. Following a single intravenous or oral dose, this compound exhibits a half-life of 2.4 hours, an AUC of 8,232 (h·ng)/ml, and an oral bioavailability of 72%.[5][6]

Conclusion

This compound is a potent and selective inhibitor of the NLRP3 inflammasome with a well-defined mechanism of action. The preclinical data summarized in this guide demonstrate its therapeutic potential across a range of inflammatory disease models, including autoinflammatory disorders, metabolic diseases, and arthritis. Its favorable pharmacokinetic profile further supports its development as a clinical candidate for NLRP3-driven pathologies. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rupress.org [rupress.org]

- 4. CY 09 | Inflammasomes | Tocris Bioscience [tocris.com]

- 5. mdpi.com [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound attenuates the progression of osteoarthritis via inhibiting NLRP3 inflammasome-mediated pyroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. file.glpbio.com [file.glpbio.com]

Methodological & Application

CY-09: In Vitro Application Notes and Protocols for NLRP3 Inflammasome Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

CY-09 is a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1][2] This document provides detailed application notes and experimental protocols for the in vitro use of this compound to study NLRP3-driven inflammation. It includes information on the mechanism of action, recommended cell-based assay protocols, and key quantitative data.

Mechanism of Action

This compound directly targets the NLRP3 protein, a key component of the inflammasome complex involved in innate immunity and various inflammatory diseases.[2][3] Its mechanism of action involves the following key steps:

-

Direct Binding: this compound binds to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[1][4]

-

Inhibition of ATPase Activity: This binding competitively inhibits the ATPase activity of NLRP3, which is essential for its activation.[2][3][4]

-

Suppression of Inflammasome Assembly: By inhibiting NLRP3's enzymatic activity, this compound prevents the subsequent oligomerization of NLRP3 and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD).[1][2] This ultimately blocks the assembly of the functional inflammasome complex.

-

Blockade of Pro-inflammatory Cytokine Release: The inhibition of inflammasome assembly prevents the activation of caspase-1, which in turn blocks the cleavage and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][5]

Caption: this compound inhibits the NLRP3 inflammasome pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for the in vitro use of this compound.

Table 1: In Vitro Efficacy

| Parameter | Cell Type | Stimulus | Effective Concentration Range | Reference |

| Caspase-1 Activation Inhibition | LPS-primed BMDMs | MSU, Nigericin, ATP | 1 - 10 µM | [1] |

| IL-1β Secretion Inhibition | LPS-primed BMDMs | MSU, Nigericin, ATP | 1 - 10 µM | [1] |

| Non-canonical NLRP3 Activation Inhibition | LPS-primed BMDMs | Cytosolic LPS | 1 - 10 µM | [1] |

Table 2: Cytochrome P450 Inhibition

| Enzyme | IC50 (µM) |

| CYP1A2 | 18.9 |

| CYP2C9 | 8.18 |

| CYP2C19 | >50 |

| CYP2D6 | >50 |

| CYP3A4 | 26.0 |

Experimental Protocols

This section provides a detailed protocol for assessing the in vitro efficacy of this compound in inhibiting NLRP3 inflammasome activation in macrophages.

Materials

-

This compound (MedChemExpress, Selleck Chemicals)

-

Lipopolysaccharide (LPS)

-

NLRP3 activators:

-

Monosodium urate (MSU) crystals

-

Nigericin

-

ATP

-

-

Bone Marrow-Derived Macrophages (BMDMs) or Peripheral Blood Mononuclear Cells (PBMCs)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

-

12-well cell culture plates

-

Reagents for ELISA (for IL-1β detection) or Western Blot (for caspase-1 cleavage)

Experimental Workflow

Caption: In vitro workflow for assessing this compound efficacy.

Step-by-Step Protocol

-

Cell Plating:

-

Priming:

-

Inhibitor Treatment:

-

NLRP3 Inflammasome Activation:

-

Sample Collection and Analysis:

-

Following stimulation, collect the cell culture supernatants to measure the secretion of IL-1β using an ELISA kit according to the manufacturer's instructions.

-

Lyse the cells to prepare protein extracts for Western blot analysis to detect the cleaved (active) form of caspase-1.

-

Specificity of this compound

It is important to note that this compound is a specific inhibitor of the NLRP3 inflammasome.[2] In vitro studies have shown that it does not inhibit other inflammasomes, such as AIM2 and NLRC4.[2] This specificity makes it a valuable tool for dissecting the role of the NLRP3 inflammasome in various inflammatory pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rupress.org [rupress.org]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. The Selective NLRP3-Inflammasome Inhibitor this compound Ameliorates Kidney Injury in Diabetic Nephropathy by Inhibiting NLRP3- inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CY-09 in Cell Culture Experiments

Introduction

CY-09 is a potent, selective, and direct inhibitor of the NLRP3 (NOD-like receptor protein 3) inflammasome.[1][2] Its mechanism of action involves binding directly to the ATP-binding motif (Walker A motif) within the NACHT domain of the NLRP3 protein.[3][4][5][6] This interaction inhibits the intrinsic ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome complex.[1][2][3] By preventing inflammasome assembly, this compound effectively blocks the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][3] Notably, this compound has been shown to be specific for the NLRP3 inflammasome, with no significant effect on AIM2 or NLRC4 inflammasomes, nor on the initial priming step of NLRP3 activation induced by lipopolysaccharide (LPS).[1][3]

These properties make this compound a valuable tool for researchers studying the role of the NLRP3 inflammasome in various physiological and pathological processes, including inflammatory disorders, metabolic diseases, and neurodegenerative conditions.[3][7][8]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the use of this compound in in vitro experiments.

Table 1: In Vitro Efficacy and Binding Affinity of this compound

| Parameter | Value | Cell Type/System | Notes |

| Effective Concentration Range | 1 - 10 µM | LPS-primed Bone Marrow-Derived Macrophages (BMDMs) | Dose-dependently inhibits caspase-1 activation and IL-1β secretion induced by MSU, nigericin, and ATP.[1][2][3] |

| IC50 for IL-1β Release | ~6 µM | Bone Marrow-Derived Macrophages (BMDMs) | [5][6] |

| Binding Affinity (Kd) | 500 nM | Purified NLRP3 Protein | Directly binds to the ATP-binding motif of the NLRP3 NACHT domain.[9] |

| Inhibitory Concentration | 1 µM | THP-1 cells | Inhibits NLRP3 inflammasome activation induced by nigericin.[9] |

Table 2: IC50 Values of this compound against Cytochrome P450 Enzymes

| Enzyme | IC50 (µM) | Notes |

| CYP1A2 | 18.9 | [10] |

| CYP2C9 | 8.18 | [10] |

| CYP2C19 | >50 | [10] |

| CYP2D6 | >50 | [10] |

| CYP3A4 | 26.0 | [10] |

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the mechanism of inhibition by this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Identification of a selective and direct NLRP3 inhibitor to treat inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rupress.org [rupress.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 6. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibiting NLRP3 Inflammasome Activation by this compound Helps to Restore Cerebral Glucose Metabolism in 3×Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inhibits NLRP3 Inflammasome Activation to Relieve Pain via TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

Application Notes and Protocols for CY-09 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of CY-09, a selective and direct inhibitor of the NLRP3 inflammasome, in various mouse models of inflammatory diseases. The included protocols are based on published research and are intended to serve as a guide for designing and executing preclinical studies.

Mechanism of Action

This compound directly targets the NLRP3 protein, a key component of the inflammasome complex. Specifically, it binds to the ATP-binding motif within the NACHT domain of NLRP3.[1][2][3] This binding action inhibits the ATPase activity of NLRP3, which is a critical step for its oligomerization and the subsequent assembly of the inflammasome.[1][2][3] By preventing inflammasome activation, this compound effectively blocks the cleavage of caspase-1 and the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3]

Below is a diagram illustrating the signaling pathway of NLRP3 inflammasome activation and the inhibitory action of this compound.

References

Preparation of CY-09 Stock Solution in DMSO: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of the NLRP3 inhibitor, CY-09, in dimethyl sulfoxide (DMSO). Adherence to these guidelines will ensure the integrity and proper concentration of the compound for reproducible experimental results.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Parameter | Value | Source(s) |

| Molecular Weight | 423.43 g/mol | [1][2] |

| CAS Number | 1073612-91-5 | [2] |

| Solubility in DMSO | 15 mg/mL to 85 mg/mL | [1][3] |

| Soluble to 20 mM with gentle warming | ||

| Recommended Stock Solution Concentration | 10 mM to 20 mM | |

| Storage of Powder | -20°C for up to 3 years | [2] |

| Storage of Stock Solution in DMSO | -20°C for up to 3 months | [1] |

| -80°C for up to 6 months | [4] | |

| Typical Working Concentration | 1 µM to 10 µM | [4] |

Experimental Protocol

This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, nuclease-free pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, and lab coat

Procedure:

-

Preparation: Before starting, ensure a clean and dry workspace. It is recommended to perform the weighing and initial dissolution in a chemical fume hood. Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.23 mg of this compound.

-

Calculation:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L x 0.001 L x 423.43 g/mol x 1000 mg/g = 4.23 mg

-

-

-

Dissolution in DMSO:

-

Carefully transfer the weighed this compound powder into a sterile amber microcentrifuge tube.

-

Add the calculated volume of high-purity DMSO to the tube. For a 10 mM solution with 4.23 mg of this compound, add 1 mL of DMSO.

-

Cap the tube securely.

-

-

Ensuring Complete Dissolution:

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution to ensure that no solid particles are visible.

-

If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be applied.

-

-

Aliquoting and Storage:

-

Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This will minimize freeze-thaw cycles and protect the compound from light.

-

Label each aliquot clearly with the compound name, concentration, and date of preparation.

-

Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[1][4]

-

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.

Caption: Mechanism of this compound inhibition of the NLRP3 inflammasome.